molecular formula C7H8BrN3O B2501677 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile CAS No. 1708436-31-0

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2501677
CAS No.: 1708436-31-0
M. Wt: 230.065
InChI Key: JVJBGWWCOCPELC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is an organic compound with the molecular formula C7H8BrN3O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a bromine atom and a methoxyethyl group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 4-bromo-1H-pyrazole-3-carbonitrile with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and the methoxyethyl group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Lacks the carbonitrile group, which may affect its reactivity and applications.

    1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    4-Bromo-1H-pyrazole-3-carbonitrile: Lacks the methoxyethyl group, which may alter its solubility and reactivity.

Uniqueness

4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-bromo-1-(2-methoxyethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-12-3-2-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJBGWWCOCPELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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